molecular formula C23H22N6OS B2591124 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 1203302-31-1

3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2591124
CAS No.: 1203302-31-1
M. Wt: 430.53
InChI Key: DSQREGBSRHEWIK-UHFFFAOYSA-N
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Description

3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a novel synthetic compound designed for pharmaceutical and biological research. Its molecular structure incorporates two privileged heterocyclic scaffolds: a 1-phenylpyrazole and a pyridazine, linked by a piperazine moiety. Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological activities, including potential as antibacterial, anticancer, antifungal, and anti-inflammatory agents . The pyridazine ring, with its high dipole moment and robust hydrogen-bonding capacity, is increasingly valued in drug discovery for its unique role in molecular recognition and its potential to improve physicochemical properties of lead compounds . The integration of the thiophene ring further enhances the molecular complexity and offers an additional site for structure-activity relationship (SAR) explorations. This compound is supplied as a high-purity material intended for use in hit-to-lead optimization campaigns, mechanism of action (MoA) studies, and as a key intermediate in the synthesis of more complex chemical libraries. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed protocols on the handling and application of similar investigational compounds.

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS/c1-17-19(16-24-29(17)18-6-3-2-4-7-18)23(30)28-13-11-27(12-14-28)22-10-9-20(25-26-22)21-8-5-15-31-21/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQREGBSRHEWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Research has shown that derivatives of pyridazine compounds exhibit promising antitumor properties. The incorporation of pyrazole and piperazine groups enhances their interaction with biological targets, making them potential candidates for cancer treatment. A study demonstrated that similar structures have shown efficacy against various cancer cell lines, leading to further exploration of this compound's derivatives in anticancer drug development .

2. Antimicrobial Properties

Compounds containing pyrazole and pyridazine rings have been investigated for their antimicrobial activities. A case study indicated that modifications to these structures could yield potent antimicrobial agents effective against both Gram-positive and Gram-negative bacteria . This suggests that the compound may be explored for developing new antibiotics.

3. Enzyme Inhibition

The compound's structure allows it to act as an enzyme inhibitor, particularly in the context of dipeptidyl peptidase IV (DPP-IV) inhibition, which is crucial for managing type 2 diabetes. Research has highlighted the role of pyrazole derivatives in inhibiting DPP-IV, suggesting that this compound could be a lead in designing new antidiabetic medications .

Material Science Applications

1. Photophysical Properties

The unique structural features of this compound may confer interesting photophysical properties, making it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and sensors. Studies on related compounds have shown their ability to exhibit significant photoluminescence, which can be harnessed in electronic applications .

2. Drug Delivery Systems

Due to its complex structure and potential biocompatibility, this compound may also be explored in drug delivery systems. The ability to modify its chemical structure allows for the encapsulation of therapeutic agents, enhancing their stability and bioavailability .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Antitumor ActivityEfficacy against various cancer cell lines
Antimicrobial PropertiesPotential as new antibiotics against bacterial infections
Enzyme InhibitionDipeptidyl peptidase IV inhibition for diabetes management
Photophysical PropertiesUse in OLEDs and sensors due to luminescent properties
Drug Delivery SystemsEnhancing stability and bioavailability of drugs

Mechanism of Action

The mechanism of action of 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to modulate various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the piperazine, pyridazine, or heterocyclic appendages. Key comparisons include:

Piperazine-Linked Heterocycles

  • BG13861 (3-[4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine): Structural Difference: Replaces the pyrazole carbonyl with a triazole group. The molecular weight (417.49 g/mol) is slightly higher than the target compound’s estimated ~420 g/mol, suggesting comparable bioavailability .
  • Compound 8c (): Structure: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol. Key Differences: Uses a fluorophenyl-piperazine and benzo[b]thiophen instead of pyridazine-thiophen. Functional Impact: The methoxy groups on benzo[b]thiophen may improve solubility but reduce membrane permeability compared to the target compound’s thiophen-2-yl group .

Pyridazine Core Modifications

  • 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (): Structure: Chlorine substituents on pyridazine and a chlorophenoxypropyl-piperazine. The target compound’s thiophen-2-yl group offers a softer nucleophilic profile, favoring reversible interactions .

Pyrazole Derivatives

  • 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d, ): Structure: Pyrazole linked to a thiadiazine ring via an amide bond. The target compound’s pyridazine-piperazine framework may offer greater conformational flexibility for receptor binding .

Tabulated Comparative Analysis

Compound Name Molecular Formula Key Substituents Reported Activity/Notes Reference
Target Compound C22H20N6OS (est.) 5-Methyl-1-phenylpyrazole-4-carbonyl, thiophen-2-yl Hypothesized antiviral/antibacterial
BG13861 C21H19N7OS 2-Phenyltriazole-4-carbonyl, thiophen-2-yl Unknown; structural analog
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine C17H18Cl2N4O Chloropyridazine, chlorophenoxypropyl-piperazine Antiplatelet aggregation, antibacterial
Compound 8c () C24H26FN3O3S 4-Fluorophenyl-piperazine, 4,7-dimethoxy-benzo[b]thiophen Synthetic intermediate; 79.7% yield

Research Findings and Implications

  • Electronic Effects : The target compound’s pyrazole carbonyl group is less electron-withdrawing than triazoles (e.g., BG13861), which may favor hydrogen bonding with biological targets .
  • Solubility vs. Permeability : Methoxy groups in analogs like 8c enhance water solubility but may hinder blood-brain barrier penetration, whereas the target’s thiophen-2-yl group balances lipophilicity .
  • Biological Activity: Pyridazine-piperazine derivatives with halogen substituents (e.g., ) show pronounced antibacterial effects, suggesting the target compound’s thiophen group could modulate specificity toward viral targets .

Biological Activity

The compound 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine core, a piperazine moiety, and a pyrazole derivative. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring through hydrazine derivatives and subsequent modifications to introduce the piperazine and thiophene groups.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compounds demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM, showcasing their potential as anti-inflammatory agents .

Antimicrobial Activity

The biological activity of the target compound may extend to antimicrobial effects. Pyrazole derivatives have been evaluated against various bacterial strains, including E. coli and S. aureus. One study highlighted that certain synthesized pyrazoles exhibited MIC values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Anticancer Potential

The compound's structural components suggest possible anticancer activities. Similar pyrazole-based compounds have been investigated for their ability to induce apoptosis in cancer cell lines. A notable study found that specific derivatives could inhibit cancer cell proliferation through the modulation of cell cycle regulators .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes related to inflammatory pathways.
  • Receptor Modulation : Binding to cellular receptors that mediate immune responses.
  • Signal Transduction Interference : Altering pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeCompound ClassEffectiveness (IC50/μM)Reference
Anti-inflammatoryPyrazole derivatives10 - 20
AntimicrobialPyrazole derivatives5 - 15
AnticancerPyrazole derivatives15 - 30

Case Study 1: Anti-inflammatory Activity

In a controlled study, a series of pyrazole derivatives were tested for their ability to reduce paw edema in mice models induced by carrageenan. The most potent compound showed a reduction in inflammation comparable to indomethacin, a standard anti-inflammatory drug.

Case Study 2: Antimicrobial Efficacy

A set of synthesized pyrazoles was evaluated against Staphylococcus aureus. The results indicated that certain compounds had significantly lower MIC values than conventional antibiotics, suggesting their potential for treating resistant bacterial infections.

Q & A

Q. What are the standard synthetic routes for 3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazine derivatives with diketones or β-keto esters.
  • Step 2 : Introduction of the piperazine-carbonyl group via nucleophilic substitution or coupling reactions (e.g., using 1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazine).
  • Step 3 : Attachment of the thiophene-substituted pyridazine moiety through Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
    Key considerations include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like Pd(PPh₃)₄) to maximize yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the connectivity of the pyridazine, piperazine, and thiophene moieties. For example, aromatic protons in the thiophene ring typically appear as a multiplet at δ 7.2–7.5 ppm .
  • Mass Spectrometry (HRMS) : Provides molecular weight confirmation (e.g., [M+H]+ calculated for C₂₃H₂₁N₆OS: 437.15 g/mol).
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the piperazine-carbonyl linkage .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates with conflicting solubility profiles?

Conflicts arise when intermediates (e.g., pyrazole-piperazine precursors) exhibit poor solubility in polar solvents but degrade in non-polar media. Strategies include:

  • Solvent Blending : Use mixed solvents (e.g., DCM:MeOH 8:2) to balance solubility and stability.
  • Temperature Gradients : Gradual cooling during crystallization to prevent premature precipitation.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for thermally sensitive intermediates .

Q. What methodologies resolve contradictions in reported biological activity data for pyridazine derivatives?

Discrepancies in activity (e.g., antimicrobial vs. antitumor) may stem from assay conditions or impurity profiles. Approaches include:

  • Comparative SAR Studies : Test structural analogs (e.g., replacing thiophene with furan) to isolate pharmacophoric elements. A representative SAR table is shown below:
Compound ModificationBiological ActivityKey Finding
Thiophene → Furan substitutionAntitumor (IC₅₀: 8 μM)Reduced π-stacking interactions
Piperazine → MorpholineAntimicrobial (MIC: 2 μg/mL)Improved solubility
  • Computational Docking : Predict binding affinities to targets like kinase receptors using AutoDock Vina .

Q. How should researchers design experiments to study the compound’s stability under physiological conditions?

  • pH Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Thiophene and pyridazine moieties are prone to hydrolysis at extreme pH .
  • Light Sensitivity Tests : Expose to UV-Vis light (λ = 254–365 nm) to assess photodegradation pathways. Piperazine rings often form N-oxides under prolonged UV exposure .

Q. What advanced techniques elucidate the mechanism of action in enzyme inhibition studies?

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) between the compound and target enzymes (e.g., COX-2 or topoisomerase II).
  • Fluorescence Resonance Energy Transfer (FRET) : Tracks real-time conformational changes in enzyme-inhibitor complexes .

Methodological Notes

  • Avoid Common Pitfalls : Impurities from incomplete piperazine acylation can skew bioactivity results. Always verify intermediates via TLC or LC-MS .
  • Data Reproducibility : Document reaction parameters (e.g., stir rate, inert gas flow) meticulously, as subtle changes can alter product ratios .

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